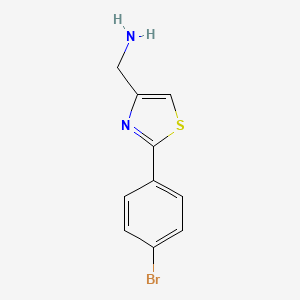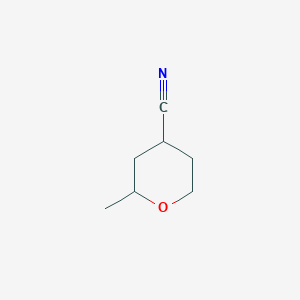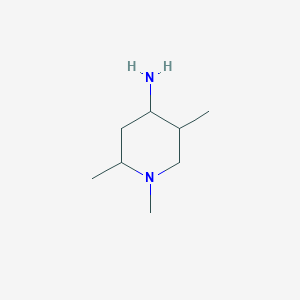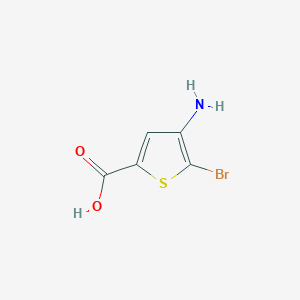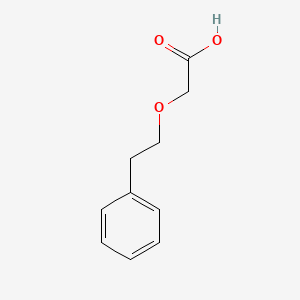![molecular formula C8H12N4 B1281816 6-甲基-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-2-胺 CAS No. 66521-82-2](/img/structure/B1281816.png)
6-甲基-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine is a bicyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with a methyl group at the 6th position and an amine group at the 2nd position. It has a molecular formula of C8H12N4 and a molecular weight of 164.21 g/mol .
科学研究应用
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
作用机制
Target of Action
Related compounds in the pyrido[4,3-d]pyrimidine class have been associated with various biological activities
Mode of Action
The pyrido[4,3-d]pyrimidine class of compounds has been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Related compounds in the pyrido[4,3-d]pyrimidine class have been used in the synthesis of tetrahydropteroic acid derivatives
Result of Action
Related compounds in the pyrido[4,3-d]pyrimidine class have shown various biological activities
生化分析
Biochemical Properties
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine plays a crucial role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity, and enhances the biosynthesis of PGI2 . Additionally, it decreases pulmonary hypertension . The compound interacts with enzymes such as cAMP-phosphodiesterase and proteins involved in platelet aggregation and vascular function.
Cellular Effects
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine exhibits significant effects on various cell types and cellular processes. It inhibits the growth of cancer cells, supports adenosine inhibition of thrombocytopenia, and strengthens PGI2 anti-aggregation activity . The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine involves its interaction with cAMP-phosphodiesterase, leading to the inhibition of this enzyme . This inhibition results in increased levels of cAMP, which in turn affects various cellular processes such as platelet aggregation and vascular function. The compound also enhances the biosynthesis of PGI2, a potent vasodilator and inhibitor of platelet aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, with minimal degradation . Long-term exposure to the compound has been associated with sustained inhibition of cAMP-phosphodiesterase and enhanced PGI2 biosynthesis .
Dosage Effects in Animal Models
The effects of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits cAMP-phosphodiesterase and enhances PGI2 biosynthesis without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential damage to vascular and blood cells . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and proteins involved in platelet aggregation and vascular function . The compound’s effects on metabolic flux and metabolite levels are significant, as it modulates the activity of key enzymes and proteins involved in these pathways .
Transport and Distribution
The transport and distribution of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins. Studies have shown that the compound is efficiently transported to target tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its target enzymes and proteins, thereby modulating their activity and influencing cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine can be achieved through various synthetic routes. One common method involves the cyclization of pyridine and pyrimidine derivatives. For example, the reaction of 2-aminopyridine with 1,3-dicarbonyl compounds under acidic conditions can lead to the formation of the desired pyrido[4,3-d]pyrimidine structure .
Industrial Production Methods
In an industrial setting, the production of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine may involve multi-step synthesis starting from readily available precursors. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .
化学反应分析
Types of Reactions
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in various alkylated or acylated derivatives .
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Lacks the methyl group at the 6th position.
2-Aminopyridine: A simpler structure without the fused pyrimidine ring.
Pyrido[2,3-d]pyrimidin-5-one: Contains a carbonyl group instead of an amine.
Uniqueness
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6th position and the amine group at the 2nd position makes it a valuable compound for various synthetic and research applications .
属性
IUPAC Name |
6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-12-3-2-7-6(5-12)4-10-8(9)11-7/h4H,2-3,5H2,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPQOCFCFJJFNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=NC=C2C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
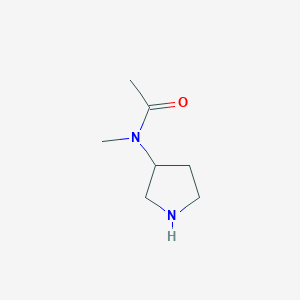
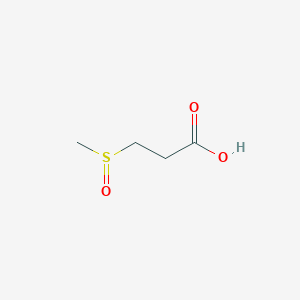


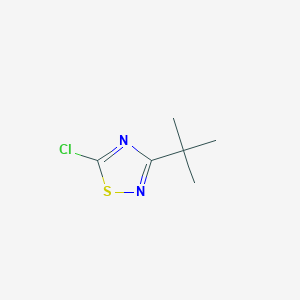
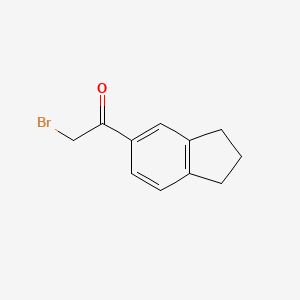
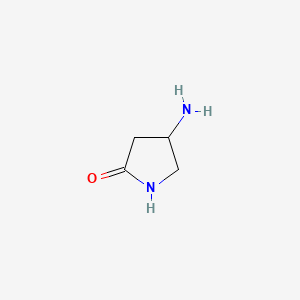
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)
